Serotonin-d4 (hydrochloride)
Description
Significance of Stable Isotope-Labeled Compounds in Analytical Chemistry
Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.commoravek.com This substitution results in a compound with a slightly greater molecular weight but nearly identical chemical and biological properties to its unlabeled counterpart. moravek.com This unique characteristic makes them invaluable tools in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. symeres.com
In quantitative analysis, stable isotope-labeled compounds are frequently used as internal standards. By adding a known quantity of the labeled compound to a biological sample, scientists can accurately measure the concentration of the naturally occurring (endogenous) compound, correcting for any sample loss or variability during sample preparation and analysis. symeres.com This isotope dilution mass spectrometry technique offers high sensitivity and precision. diva-portal.org The use of these labeled compounds extends to various research fields, including drug metabolism and pharmacokinetics (DMPK), proteomics, metabolomics, environmental analysis, and forensic science. symeres.commoravek.com
Role of Serotonin-d4 (hydrochloride) as an Internal Standard in Quantitative Bioanalysis
Serotonin-d4 (hydrochloride) is a deuterated form of serotonin (B10506), where four hydrogen atoms on the ethylamine (B1201723) side chain have been replaced with deuterium atoms. caymanchem.com This specific labeling makes it an ideal internal standard for the quantification of endogenous serotonin in biological matrices such as plasma, urine, and tissue homogenates. caymanchem.comglpbio.com When used in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-mass spectrometry (LC-MS), Serotonin-d4 allows for highly accurate and precise measurement of serotonin levels. caymanchem.comthermofisher.com
The rationale for using Serotonin-d4 as an internal standard lies in its co-elution with endogenous serotonin during chromatographic separation and its similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled serotonin, enabling the calculation of the endogenous serotonin concentration based on the ratio of the two signals. nih.gov This approach is crucial for studies investigating the role of serotonin in various physiological and pathological conditions, as it corrects for matrix effects and procedural inconsistencies that can affect quantification. thermofisher.com
Overview of Serotonin's Endogenous Biological Relevance in Research Contexts
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter with a vast array of biological functions in the central and peripheral nervous systems. wikipedia.orgoup.com It is synthesized from the amino acid tryptophan and is involved in the regulation of mood, sleep, appetite, learning, memory, and social behavior. wikipedia.orgnih.govcornell.edu In the central nervous system, serotonergic neurons originating in the raphe nuclei project throughout the brain, influencing numerous cognitive and behavioral processes. frontiersin.org Imbalances in serotonin levels have been implicated in a range of neuropsychiatric disorders, including depression, anxiety disorders, and migraines. caymanchem.comglpbio.com
Beyond its role as a neurotransmitter, approximately 90% of the body's serotonin is produced in the enterochromaffin cells of the gastrointestinal tract, where it regulates gut motility and secretion. oup.comnih.gov Serotonin also plays a part in cardiovascular function, bone metabolism, and liver regeneration. oup.comnih.gov Given its widespread influence, the ability to accurately measure serotonin levels is fundamental to research aimed at understanding its role in health and disease and for the development of therapeutic interventions that target the serotonergic system. oup.comcornell.edu
Physicochemical Properties of Serotonin-d4 (hydrochloride)
| Property | Value |
|---|---|
| Synonyms | 5-HT-d4, 5-Hydroxytryptamine-d4 |
| Molecular Formula | C₁₀H₈D₄N₂O • HCl |
| Formula Weight | 216.7 g/mol |
| CAS Number | 2469263-61-2 |
| Appearance | Solid |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Solubility | Slightly soluble in methanol (B129727) and water |
| Storage Temperature | -20°C |
Table created with data from caymanchem.comglpbio.comcymitquimica.comlgcstandards.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H/i3D2,4D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIGAZPGKJFIAH-URZLSVTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Characterization of Serotonin D4 Hydrochloride
Methodologies for Deuterium (B1214612) Incorporation at Specific Molecular Sites
The synthesis of Serotonin-d4, specifically 3-(2-aminoethyl-1,1,2,2-d4)-1H-indol-5-ol, involves the strategic replacement of four hydrogen atoms with deuterium on the ethylamine (B1201723) side chain. This specific labeling is crucial as it provides a significant mass shift for mass spectrometric detection without altering the core chemical properties of the indole (B1671886) ring.
A common and effective method for achieving this specific deuteration pattern involves a multi-step chemical synthesis. One plausible and widely referenced approach begins with a suitable precursor, such as 5-hydroxyindole-3-acetonitrile. The key step in this synthesis is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂). To incorporate deuterium, a powerful deuterated reducing agent is used.
Lithium Aluminum Deuteride (B1239839) (LiAlD₄) Reduction: This is a cornerstone reaction for introducing deuterium. Lithium aluminum deuteride (LiAlD₄) serves as a source of deuteride ions (D⁻). When it reacts with the nitrile precursor, it reduces the nitrile and the adjacent alpha-carbon, incorporating deuterium atoms at both the α and β positions of the ethylamine side chain. researchgate.net This method is highly efficient for producing the desired α,α,β,β‐tetradeuterated serotonin (B10506). researchgate.net
Another potential strategy for deuterium incorporation is through catalytic hydrogen-deuterium (H-D) exchange reactions . These methods often utilize a transition metal catalyst (like palladium or silver) and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). escholarship.orgwikipedia.org While this can be effective for incorporating deuterium onto aromatic rings or activated C-H bonds, achieving specific and complete deuteration of the alkyl side chain without affecting the indole ring requires highly selective catalytic systems. For Serotonin-d4, direct reduction with a deuterated reagent like LiAlD₄ offers more precise control over the labeling sites. researchgate.netnih.gov
The final step in the synthesis is the conversion of the deuterated serotonin free base to its hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid (HCl), which improves its stability and solubility for use in analytical standards.
Chromatographic and Spectroscopic Approaches for Isotopic Purity and Enrichment Assessment
After synthesis, rigorous analytical testing is required to confirm the chemical identity, isotopic enrichment, and purity of Serotonin-d4 (hydrochloride). This is a multi-step process employing both chromatographic separation and spectroscopic detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique for both confirming the identity and quantifying the isotopic enrichment of Serotonin-d4. The sample is first injected into a high-performance liquid chromatography (HPLC) system, which separates the deuterated serotonin from any potential impurities. The eluent then enters a tandem mass spectrometer.
In the mass spectrometer, the molecules are ionized (typically by electrospray ionization, ESI) and the precursor ion corresponding to Serotonin-d4 is selected. This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. nih.gov By comparing the signal of the deuterated standard to any residual unlabeled serotonin, the isotopic purity can be determined. nih.gov
The isotopic enrichment is calculated by analyzing the mass distribution of the ion cluster. High-resolution mass spectrometry (HR-MS) is particularly powerful for this, as it can resolve the different isotopologues (d0, d1, d2, d3, d4). nih.gov The percentage of isotopic enrichment is determined by calculating the relative abundance of the desired d4 isotopologue compared to the sum of all isotopologues. github.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Serotonin (Unlabeled) | 177.1 | 160.1 | 15-25 |
| Serotonin-d4 (Internal Standard) | 181.1 | 164.1 | 15-25 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the precise location of the deuterium labels within the molecule.
¹H NMR (Proton NMR): In a ¹H NMR spectrum of Serotonin-d4, the signals corresponding to the protons on the α and β carbons of the ethylamine side chain will be absent or significantly diminished. This provides direct evidence of successful deuteration at these specific sites. studymind.co.uk
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, confirming the labeling pattern. sigmaaldrich.comnih.gov The integration of these signals can also be used to quantify the level of deuteration at each site. sigmaaldrich.com
| Proton Assignment | Approximate Chemical Shift (ppm) in DMSO-d₆ | Expected in Serotonin-d4 Spectrum |
|---|---|---|
| Indole N-H | ~10.8 | Present |
| Aromatic H-2 | ~7.17 | Present |
| Aromatic H-4 | ~7.12 | Present |
| Aromatic H-6 | ~6.88 | Present |
| Aromatic H-7 | ~6.66 | Present |
| β-CH₂ | ~3.03 | Absent/Greatly Reduced |
| α-CH₂ | ~2.96 | Absent/Greatly Reduced |
Note: Chemical shifts can vary based on solvent and experimental conditions. Data is representative. chemicalbook.com
Implications of Deuteration Purity for Research Applications
The primary use of Serotonin-d4 is as an internal standard in quantitative mass spectrometry. In this application, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine, or brain tissue homogenate) at the beginning of the sample preparation process. nih.gov The standard experiences the same sample processing, extraction, and ionization effects as the endogenous, unlabeled serotonin. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate concentration of the analyte can be calculated, effectively correcting for sample loss and matrix effects. amazonaws.com
The accuracy of this method hinges on the isotopic purity of the Serotonin-d4 standard. Several issues can arise from using a standard with low or poorly characterized purity:
Inaccurate Quantification: If the deuterated standard contains a significant amount of the unlabeled analyte (d0 serotonin), it will artificially inflate the measured signal of the endogenous serotonin, leading to an overestimation of its concentration. tandfonline.comwaters.com This is particularly problematic when measuring very low levels of the analyte, as the impurity from the standard can be a significant contributor to the total signal. avantiresearch.com
Non-linear Calibration: The presence of unlabeled analyte or a mixture of different isotopologues in the internal standard can lead to non-linear calibration curves, complicating the quantification and reducing the accuracy of the assay. nih.gov
Chromatographic Separation: While generally co-eluting with the unlabeled analyte, highly deuterated compounds can sometimes exhibit slightly different retention times in HPLC due to the "deuterium isotope effect." waters.com This makes it essential to use a standard with a very high percentage of the desired d4 isotopologue to ensure consistent co-elution and, therefore, effective correction for matrix effects.
Advanced Analytical Methodologies for Serotonin Quantification Utilizing Serotonin D4 Hydrochloride
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective measurement of serotonin (B10506). The use of Serotonin-d4 as an internal standard is fundamental to this approach, as it co-elutes with the native analyte and compensates for any analytical variability.
Effective chromatographic separation is essential to distinguish serotonin from other endogenous compounds in complex biological samples, thereby minimizing matrix effects. The optimization process involves the careful selection of the analytical column, mobile phase composition, and gradient elution parameters.
Hydrophilic Interaction Chromatography (HILIC) is a commonly employed technique for separating polar compounds like serotonin. For instance, a successful method utilizes an Atlantis HILIC Silica column (3 μm particle size, 2.1 mm x 50 mm) with a gradient flow. nih.gov The mobile phase typically consists of an aqueous component, such as 100 mmol/L ammonium (B1175870) formate (B1220265) adjusted to pH 3.0 with formic acid (Solvent A), and an organic component like acetonitrile (B52724) (Solvent B). nih.gov A gradient elution scheme ensures the efficient separation and sharp peak shape for both serotonin and the Serotonin-d4 internal standard. nih.gov
An example of a linear gradient elution program is detailed below:
| Time (minutes) | Flow Rate (mL/min) | Solvent A (%) | Solvent B (%) |
| 0.01 | 0.30 | 5 | 95 |
| 1.50 | 0.30 | 20 | 80 |
| 3.50 | 0.30 | 20 | 80 |
| 4.00 | 0.30 | 5 | 95 |
| 6.00 | 0.30 | 5 | 95 |
| This table illustrates a typical gradient elution scheme for the separation of serotonin using HILIC. nih.gov |
Under these conditions, serotonin and its deuterated internal standard co-elute, with a typical retention time of approximately 2.8 minutes, allowing for a total run time of around 6 minutes per sample. nih.gov
Following chromatographic separation, the analytes are detected by a tandem mass spectrometer. Positive electrospray ionization (ESI+) is the standard mode for analyzing serotonin, as it efficiently protonates the amine group of the molecule. nih.gov
In the ion source, serotonin and Serotonin-d4 are protonated to form precursor ions [M+H]⁺ with a mass-to-charge ratio (m/z) of 177 for serotonin and 181 for Serotonin-d4, respectively. nih.gov These precursor ions are then subjected to collision-induced dissociation (CID) with an inert gas like argon. nih.gov This fragmentation process generates specific product ions that are monitored in Multiple Reaction Monitoring (MRM) mode, providing a high degree of selectivity and sensitivity. nih.gov
The specific MRM transitions for serotonin and its deuterated internal standard are critical for their unambiguous identification and quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Serotonin | 177 | 160 | Quantifier |
| Serotonin | 177 | 132 | Qualifier |
| Serotonin | 177 | 115 | Qualifier |
| Serotonin-d4 | 181 | 164 | Quantifier |
| Serotonin-d4 | 181 | 136 | Qualifier |
| Serotonin-d4 | 181 | 119 | Qualifier |
| This table displays the optimized MRM transitions for the detection of serotonin and its internal standard, Serotonin-d4. nih.gov |
The ratio of the peak area of the serotonin quantifier transition to the peak area of the Serotonin-d4 quantifier transition is used to calculate the concentration of serotonin in the sample, ensuring high accuracy. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Serotonin and Metabolites
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for serotonin analysis. A key requirement for GC-MS is the chemical modification of the analyte through derivatization to increase its volatility and thermal stability. frontiersin.org This step is necessary because serotonin, in its native form, is not sufficiently volatile for gas chromatography. frontiersin.org
Common derivatization techniques include silylation, which replaces active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group. The use of a deuterated internal standard like α,α,β,β‐d4‐serotonin is highly advantageous for GC-MS analysis. researchgate.net Such standards undergo the same derivatization reactions and have nearly identical chromatographic behavior to the endogenous analyte. researchgate.netchromatographyonline.com This ensures that any variability in the derivatization yield or sample injection volume is accounted for, which is a critical aspect of quantitative accuracy in GC-MS. chromatographyonline.comyoutube.com The mass difference between the derivatized serotonin and the derivatized Serotonin-d4 allows for their distinct detection by the mass spectrometer, typically in selected ion monitoring (SIM) mode. chromatographyonline.com
Rigorous Method Validation and Performance Evaluation
A comprehensive validation process is essential to ensure that the analytical method is reliable, accurate, and fit for its intended purpose. The use of Serotonin-d4 is central to achieving the performance characteristics required for a robust quantitative assay.
Linearity is assessed by analyzing a series of calibration standards prepared at different concentrations. The method's response should be directly proportional to the concentration of the analyte over a specified range. In LC-MS/MS methods for serotonin using Serotonin-d4, excellent linearity is consistently reported, with correlation coefficients (R²) greater than 0.99. nih.govresearchgate.net
The calibration curve range can vary depending on the biological matrix and the expected physiological concentrations.
| Matrix | Calibration Range | Correlation Coefficient (R²) |
| Urine | 0–7300 μmol/L | > 0.99 |
| Plasma | 0.9–4900 nmol/L | > 0.99 |
| This table shows examples of validated calibration curve ranges for serotonin quantification in different biological matrices. nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of the method.
For serotonin analysis using LC-MS/MS and Serotonin-d4, the sensitivity is typically in the low nanomolar (nmol/L) range.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Urine | Not Reported | 30 nmol/L |
| Plasma | Not Reported | 0.9 nmol/L |
| This table presents the lower limits of quantification for serotonin in urine and plasma as determined by a validated LC-MS/MS method. nih.gov |
Another study reported LODs for urinary serotonin between 9-12.9 nmol/L and LOQs between 27.2-57.7 nmol/L, demonstrating the high sensitivity achievable with these methods. researchgate.net
Evaluation of Analytical Accuracy and Precision (Intra- and Inter-day Variation)
The reliability of any analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision is the closeness of two or more measurements to each other. In the context of quantifying serotonin using Serotonin-d4 (hydrochloride) as an internal standard, these parameters are typically evaluated through intra-day (within the same day) and inter-day (across different days) variation studies.
Method validation studies consistently demonstrate that the use of Serotonin-d4 (hydrochloride) facilitates high precision and accuracy in the quantification of serotonin across various biological matrices. For instance, in an automated online solid-phase extraction–liquid chromatographic method with tandem mass spectrometric detection (XLC-MS/MS), the intra-assay precision for serotonin analysis in urine and plasma was found to have coefficients of variation (CVs) of 2.6–3.4% and 1.6–7.5%, respectively. nih.gov The inter-assay precision over eight weeks showed CVs of 2.8–10% in urine and 4.1–7.9% in plasma. nih.gov
Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for serum serotonin reported intra- and inter-day imprecision below 8.03% and 11.5%, respectively. nih.gov This particular study also highlighted excellent accuracy, with recovery values in the range of 87.5% to 104%. nih.gov For more complex matrices like rat brain homogenates, a validated derivatization method demonstrated intra-day and inter-day precision to be no greater than 16%. rsc.org These findings underscore the robustness and reliability conferred by the use of a stable isotope-labeled internal standard like Serotonin-d4 (hydrochloride).
Table 1: Intra- and Inter-day Precision of Serotonin Quantification Using Serotonin-d4 (hydrochloride) in Various Biological Matrices
Strategies for Matrix Effect Mitigation and Optimization of Analytical Recovery
The "matrix effect" is a significant challenge in bioanalysis, where components of a biological sample other than the analyte of interest can interfere with the analytical measurement, typically causing ion suppression or enhancement in mass spectrometry. The use of a stable, isotopically labeled internal standard, such as Serotonin-d4 (hydrochloride), is the most effective strategy to mitigate this issue. nih.govnih.gov Because Serotonin-d4 is chemically identical to endogenous serotonin, it co-elutes chromatographically and experiences the same matrix effects. nih.govnih.gov By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively canceled out, leading to accurate quantification. nih.govnih.gov
In addition to using an appropriate internal standard, optimizing sample preparation is crucial for minimizing matrix effects and maximizing analytical recovery. The selection of specific solid-phase extraction (SPE) sorbents and elution solvents can selectively isolate serotonin from interfering compounds. waters.com For instance, a method utilizing mixed-mode ion exchange SPE for urine samples was shown to effectively minimize matrix effects by enhancing the resolution of serotonin from endogenous interferences. waters.com In some cases, with optimized sample preparation, matrix effects can be rendered negligible. nih.gov
Analytical recovery, which is the percentage of the analyte recovered during the sample preparation process, is also a critical parameter. The use of Serotonin-d4 (hydrochloride) allows for the accurate assessment and correction of recovery losses. Studies have reported varying but acceptable recovery rates depending on the complexity of the matrix. For example, a method for analyzing human serum demonstrated a recovery of 87.5%–104%. nih.gov A method for analyzing rat brain homogenates reported a mean recovery of 90.3% to 115.0%. rsc.org In a more challenging matrix like human feces, the recovery rate for SPE was reported between 55.9% and 81.0%. nih.govnih.gov
Stability Considerations of Serotonin-d4 (hydrochloride) in Analytical Systems and Extracts
The stability of the analytical standard is paramount for ensuring consistent and reliable quantification over time. Serotonin-d4 (hydrochloride) is a stable compound when stored under appropriate conditions. Manufacturer specifications indicate a shelf life of at least four years when stored at -20°C. caymanchem.com Stock solutions of the compound are also stable for extended periods, with recommendations for storage at -80°C for up to six months or -20°C for one month. medchemexpress.com
Beyond the stability of the pure compound, it is crucial to evaluate the stability of Serotonin-d4 (hydrochloride) within the context of the entire analytical workflow. This includes its stability in biological matrices post-extraction and while awaiting analysis in an autosampler. Stability experiments are performed to assess the analyte and internal standard under various conditions, such as bench-top stability at room temperature and autosampler stability. ijrpr.com For example, one study evaluated the stability of serotonin in plasma, serum, and urine for 8 hours on the benchtop and for 46 hours in an autosampler at 10°C. ijrpr.com Such evaluations ensure that no degradation occurs during sample processing and analysis, which could otherwise lead to inaccurate results. The stability of the internal standard should ideally mirror that of the native analyte to ensure consistent performance.
Sample Preparation Techniques for Diverse Biological Matrices
The accurate quantification of serotonin in biological samples necessitates effective sample preparation to remove interfering substances and concentrate the analyte. The choice of technique depends on the complexity of the biological matrix and the sensitivity required for the analysis. Serotonin-d4 (hydrochloride) is typically added at the beginning of the sample preparation process to account for any analyte loss during extraction.
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from complex matrices like urine and feces. nih.govwaters.com It utilizes a solid sorbent to selectively retain the analyte while other matrix components are washed away. For serotonin analysis, mixed-mode ion exchange SPE is often employed, which combines both ion exchange and reversed-phase retention mechanisms for enhanced selectivity. waters.com A typical SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. antecscientific.com For instance, in the analysis of human feces, Serotonin-d4 was added to the sample, which was then suspended in a buffer and processed through an SPE cartridge to isolate the serotonin. nih.gov
Table 2: Generalized Solid Phase Extraction (SPE) Protocol for Serotonin
Protein Precipitation and Other Extraction Strategies
For biological fluids with high protein content, such as plasma, serum, and brain homogenates, protein precipitation is a common and straightforward extraction method. nih.govsemanticscholar.org This technique involves adding a precipitating agent to the sample to denature and precipitate the proteins, which can then be removed by centrifugation. Common precipitating agents include organic solvents like acetonitrile and methanol (B129727), or acids such as 5-sulfosalicylic acid (SSA). nih.govscielo.br
A simple and rapid method for serum involved mixing 150 μL of serum with 50 μL of the internal standard (Serotonin-d4) and 200 μL of a 4 wt.% SSA solution. nih.gov After centrifugation, the resulting supernatant, containing serotonin and the internal standard, could be directly analyzed. nih.gov Acetonitrile is another widely used and effective precipitating agent for samples like brain tissue homogenates. semanticscholar.orgscielo.br
Applicability to Mammalian and Non-Mammalian Biological Samples (e.g., plasma, urine, brain homogenates, Caenorhabditis elegans, Daphnia magna)
The use of Serotonin-d4 (hydrochloride) as an internal standard is applicable to a vast array of biological matrices, spanning both mammalian and non-mammalian species.
Mammalian Samples: Serotonin-d4 has been integral to the development of robust analytical methods for quantifying serotonin in numerous mammalian samples. These include commonly analyzed matrices such as plasma, serum, urine, and platelets, which are often used in clinical research. nih.govijrpr.comnih.gov It is also used for more complex samples like brain homogenates in neuroscience research and feces for studies related to the gut-brain axis. rsc.orgnih.gov
Non-Mammalian Samples: The utility of Serotonin-d4 extends to ecotoxicology and basic biological research using non-mammalian model organisms. Caenorhabditis elegans, a nematode worm, is a powerful model for studying the conserved mechanisms of serotonin signaling in processes like feeding and egg-laying. nih.govnih.gov Similarly, Daphnia magna (a water flea) is a key organism in aquatic toxicology used to study the effects of neuroactive pollutants on serotonergic pathways. nih.govnih.gov The development of targeted LC-MS/MS methods for quantifying serotonin in these organisms necessitates the use of a reliable internal standard like Serotonin-d4 to ensure data accuracy. researchgate.net
Table 3: Compound Names Mentioned in the Article
Applications of Serotonin D4 Hydrochloride in Preclinical and Basic Science Investigations
Neurochemical Profiling and Neurotransmitter Dynamics Studies in Model Systems
The ability to accurately measure neurotransmitter levels is fundamental to understanding brain function and pathology. Serotonin-d4 (hydrochloride) is a cornerstone in the analytical methods developed for neurochemical profiling and studying the dynamic nature of neurotransmitter systems in various animal models.
The most prominent application of Serotonin-d4 (hydrochloride) is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govcaymanchem.com This technique is considered the gold standard for the quantification of small molecules like serotonin (B10506) in biological matrices such as brain tissue, plasma, and urine. nih.gov
In a typical assay, a known amount of Serotonin-d4 is added to a biological sample during the preparation process. nih.gov This "spiked" sample is then processed to extract the analytes. During LC-MS/MS analysis, the endogenous (unlabeled) serotonin and the deuterated internal standard are separated chromatographically and then detected by the mass spectrometer. Because Serotonin-d4 and endogenous serotonin have nearly identical chemical and physical properties, they experience similar extraction efficiency, chromatographic retention, and ionization response. wikipedia.org Any sample loss or variation during preparation and analysis affects both the analyte and the internal standard equally. By comparing the signal intensity of the endogenous serotonin to that of the known quantity of Serotonin-d4, researchers can calculate the precise concentration of endogenous serotonin in the original sample with high accuracy and reproducibility. wikipedia.org
This methodology has been successfully applied to quantify serotonin and other monoamines in brain tissues from various animal models, including mice and rats. nih.govnih.gov For instance, studies have used this approach to measure serotonin levels in different brain regions like the prefrontal cortex and hippocampus to investigate the neurochemical effects of potential antidepressant compounds or to explore the neurobiology of psychiatric disorders. nih.gov
Table 1: Mass Spectrometry Parameters for Serotonin and Serotonin-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Serotonin | 177.0 | 160.0 |
| Serotonin-d4 | 181.0 | 164.0 |
This interactive table showcases typical mass-to-charge ratio (m/z) transitions used in LC-MS/MS methods for quantifying serotonin with Serotonin-d4 as an internal standard. The precursor ion represents the protonated molecule, and the product ion is a characteristic fragment used for quantification. nih.gov
By enabling accurate quantification, Serotonin-d4 (hydrochloride) plays a critical role in studies investigating the regulation of the serotonergic system in preclinical models of neurological and psychiatric conditions. Animal models are essential for understanding the pathophysiology of disorders like depression, anxiety, and neurodegenerative diseases, where the serotonergic system is often implicated. researchgate.net
Researchers utilize these models to explore how genetic modifications, environmental factors, or pharmacological interventions affect serotonin levels and turnover. For example, in studies involving genetically modified mice that may have altered serotonin transporter or receptor function, LC-MS/MS with Serotonin-d4 as an internal standard is used to measure the resulting changes in brain serotonin concentrations. nih.gov Similarly, preclinical studies evaluating the efficacy of new antidepressant drugs often measure changes in serotonin levels in specific brain regions of rodents to understand the drug's mechanism of action. nih.gov These precise measurements are crucial for correlating neurochemical changes with behavioral outcomes observed in these animal models.
Elucidation of Serotonin Metabolic Pathways
Understanding the synthesis, degradation, and turnover of serotonin is vital for a complete picture of its physiological role. Serotonin-d4 (hydrochloride) is instrumental in studies aimed at elucidating these complex metabolic pathways.
The primary metabolic pathway for serotonin involves its degradation into 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.org This process is catalyzed by the enzyme monoamine oxidase (MAO) followed by aldehyde dehydrogenase. wikipedia.org The concentration of 5-HIAA in brain tissue or cerebrospinal fluid is often used as an index of serotonin turnover, reflecting the rate at which serotonin is synthesized, released, and metabolized. nih.gov
LC-MS/MS methods have been developed for the simultaneous quantification of serotonin and 5-HIAA. In these assays, deuterated internal standards for both serotonin (Serotonin-d4) and 5-HIAA (e.g., 5-HIAA-d5) are often used to ensure the accurate measurement of both compounds. nih.gov By measuring the ratio of 5-HIAA to serotonin, researchers can gain insights into the activity of the serotonergic system. nih.gov For example, an increased 5-HIAA/serotonin ratio might suggest an accelerated turnover of serotonin, which can be indicative of altered neuronal activity in certain disease states or in response to drug treatment.
Table 2: Key Molecules in Serotonin Metabolism Analysis
| Analyte | Abbreviation | Role | Deuterated Standard Example |
|---|---|---|---|
| Serotonin | 5-HT | Neurotransmitter | Serotonin-d4 |
| 5-Hydroxyindoleacetic Acid | 5-HIAA | Primary Metabolite | 5-HIAA-d5 |
This interactive table highlights the key molecules involved in the study of serotonin catabolism and the corresponding deuterated standards used for their quantification.
Serotonin-d4 is also valuable in studies focusing on the enzymes that regulate serotonin levels. The synthesis of serotonin is rate-limited by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govmdpi.com Its degradation is primarily carried out by monoamine oxidase (MAO). wikipedia.org
A powerful technique to study the in vivo activity of TPH involves administering a deuterated precursor, such as L-tryptophan-d5, to an animal model. nih.gov The body then uses this labeled precursor to synthesize deuterated serotonin (Serotonin-d4). By measuring the amount of newly formed Serotonin-d4 in tissues or urine over time, researchers can directly assess the rate of TPH activity in a living organism. nih.gov This approach provides a dynamic measure of serotonin synthesis, offering valuable information on how diseases or drugs might affect this critical enzymatic step.
Pharmacokinetic and Metabolic Studies in Animal Models Utilizing Deuterated Tracers
Stable isotope-labeled compounds like Serotonin-d4 are excellent tracers for pharmacokinetic and metabolic studies in animal models. Unlike radioactive tracers, deuterated compounds are non-radioactive and safer to handle, while still being easily detectable by mass spectrometry.
When a deuterated compound is administered to an animal, it can be tracked as it is absorbed, distributed throughout the body, metabolized, and eventually excreted. This provides a wealth of information about the compound's pharmacokinetic profile.
A key application in this area is the use of deuterated precursors to trace the synthesis and turnover of serotonin in vivo. As mentioned previously, a study has demonstrated that by administering deuterated L-tryptophan-d5 to subjects, the subsequent formation of deuterated serotonin-d4 could be quantified in urine using mass fragmentography. nih.gov This method provides a non-invasive way to assess the activity of the entire serotonin synthesis pathway. This type of tracer study allows for the calculation of crucial parameters such as the rate of synthesis and the turnover rate of the serotonin pool, providing a dynamic view of the serotonergic system that cannot be obtained from static tissue measurements alone. nih.gov
Application in Quantitative Drug Metabolism and Disposition Research
In the field of drug metabolism and pharmacokinetics (DMPK), which examines how an organism affects a drug, precise quantification of endogenous molecules and xenobiotics is paramount. nih.gov Serotonin-d4 (hydrochloride) is extensively used as an internal standard for the accurate measurement of serotonin concentrations in various biological matrices, such as plasma, urine, and tissue homogenates. nih.gov
The primary analytical technique where Serotonin-d4 is employed is mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC). nih.gov In these methods, Serotonin-d4 is added to a biological sample at a known concentration before processing. Because it is chemically identical to natural serotonin, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. bohrium.comspringernature.com However, due to its higher mass, it is distinguishable from the endogenous, non-labeled serotonin by the mass spectrometer.
By comparing the signal intensity of the analyte (endogenous serotonin) to the known concentration of the internal standard (Serotonin-d4), researchers can calculate the exact concentration of serotonin in the original sample with high precision and accuracy. bohrium.com This approach corrects for variations that can occur during sample preparation and analysis, which is a fundamental requirement for robust DMPK studies. springernature.com For example, in positive electrospray ionization mode, serotonin is detected as a protonated ion with a mass-to-charge ratio (m/z) of 177, while Serotonin-d4 is detected at m/z 181. This mass difference allows for their simultaneous but distinct detection.
Table 1: Mass Spectrometric Properties of Serotonin and Serotonin-d4 This interactive table summarizes the mass-to-charge ratios (m/z) for precursor and characteristic product ions of serotonin and its deuterated internal standard, Serotonin-d4, used in quantitative analysis.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Serotonin | 177 | 160 | 132 |
| Serotonin-d4 | 181 | 164 | 136 |
This precise quantification is essential for evaluating the disposition of serotonin itself or for understanding how an investigational drug may alter the metabolic profile of key neurotransmitters.
Examination of Deuterium (B1214612) Isotope Effects on Endogenous Serotonin Turnover and Exogenous Compound Pharmacokinetics
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). chromatographyonline.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly if a deuterium atom is substituted at that position. nih.govsahmri.org.au
This principle is exploited in research to investigate the metabolism of serotonin and other compounds. Serotonin is primarily metabolized by the enzyme monoamine oxidase (MAO), a reaction that involves the oxidation of the amine and cleavage of an alpha-carbon-hydrogen bond. nih.govbohrium.com Studies have demonstrated a significant deuterium isotope effect on the enzymatic oxidation of serotonin. nih.gov When Serotonin-d4, which is deuterated on the ethylamine (B1201723) side chain, is used as a substrate, its rate of metabolism by MAO is slower than that of natural serotonin. bohrium.comnih.gov
This property allows researchers to:
Probe Metabolic Pathways: By observing the KIE, scientists can confirm that C-H bond cleavage is a rate-limiting step in a particular metabolic pathway. bohrium.com For serotonin, this reinforces the understanding of the MAO-mediated degradation mechanism.
Study Endogenous Turnover: The rate at which endogenous serotonin is synthesized and degraded (its turnover) can be investigated. While not a direct tracer for this purpose in the same way as 13C or 15N-labeled precursors, the differential metabolism of deuterated versus non-deuterated serotonin can provide insights into the dynamics of its catabolism. ebm-journal.orgnih.govnih.gov
Alter Pharmacokinetics of Exogenous Compounds: The KIE principle is now being applied in drug development to create "deuterated drugs." researchgate.net By selectively replacing hydrogens at sites of metabolism on a drug molecule, its metabolic breakdown can be slowed. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of certain metabolites. nih.gov Studying the KIE of compounds like Serotonin-d4 provides foundational data that informs this broader drug development strategy. sahmri.org.au
Table 2: Conceptual Illustration of the Kinetic Isotope Effect (KIE) on Serotonin Metabolism This table demonstrates the theoretical impact of deuteration on the reaction rate of serotonin metabolism by monoamine oxidase (MAO).
| Substrate | Bond Cleaved in Rate-Determining Step | Relative Bond Strength | Theoretical Reaction Rate (k) | KIE Ratio (kH / kD) |
| Serotonin | C-H | Standard | kH (Faster) | > 1 |
| Serotonin-d4 | C-D | Higher | kD (Slower) | > 1 |
Metabolomics Workflows for Amino Acid Pathway Analysis
Metabolomics aims to measure the complete set of small-molecule metabolites in a biological system. Targeted metabolomics focuses on quantifying a specific group of related compounds, often within a particular metabolic pathway. nih.gov
Role in Targeted Metabolomic Quantification of Tryptophan and Tyrosine Metabolites
Serotonin-d4 (hydrochloride) plays a key role as an internal standard in targeted metabolomic analyses of the tryptophan and tyrosine amino acid pathways. sahmri.org.au Tryptophan is the essential amino acid precursor for the synthesis of serotonin, as well as for the kynurenine (B1673888) pathway, which produces several neuroactive compounds. nih.govmdpi.com The tyrosine pathway leads to the production of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine.
Given the interconnectedness and biological importance of these pathways, researchers frequently need to quantify multiple metabolites simultaneously to obtain a comprehensive biochemical snapshot. nih.govresearcher.life In such LC-MS/MS-based methods, a suite of stable isotope-labeled internal standards is used for the accurate quantification of each target analyte. nih.govmdpi.com
While a specific deuterated standard is ideal for each metabolite (e.g., Tryptophan-d5 for tryptophan, Kynurenic acid-d5 for kynurenic acid), Serotonin-d4 serves as the dedicated standard for reliably measuring serotonin within this broader analytical panel. mdpi.comnih.gov The inclusion of Serotonin-d4 ensures that the serotonin measurements are accurate, which is critical for understanding the flux through different branches of tryptophan metabolism. sahmri.org.au For instance, an accurate measurement of serotonin is necessary to correctly interpret its ratio to other metabolites like kynurenine, which can be an indicator of immune activation or inflammation. researcher.life
Insights into Host-Microbiota Co-metabolism in Experimental Settings
The gut microbiota has a profound impact on host metabolism, particularly that of tryptophan. nih.govnih.gov Gut bacteria can metabolize tryptophan directly into various indole (B1671886) derivatives and other signaling molecules, thereby modulating the amount of tryptophan available to the host for serotonin and kynurenine production. nih.govresearchgate.net Furthermore, microbial metabolites can signal to host intestinal cells to regulate serotonin synthesis. nih.gov
Investigating this complex host-microbiota co-metabolism requires highly accurate methods to measure changes in key metabolites like serotonin in host tissues and circulation. springernature.comnih.gov While no studies were found that use Serotonin-d4 as a direct probe of microbial activity, its application is critical in the experimental workflows designed to gain these insights.
Emerging Research Directions and Future Perspectives
Advancements in High-Throughput Quantitative Bioanalytical Methodologies
The demand for rapid and reliable quantification of neurotransmitters in large sample cohorts, typical of clinical studies and drug discovery screenings, has driven significant advancements in bioanalytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity. nih.govnih.gov In this context, stable isotope-labeled internal standards like Serotonin-d4 (hydrochloride) are not merely beneficial but essential for enabling high-throughput workflows. caymanchem.comresearchgate.net
The primary role of Serotonin-d4 is to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte. nih.gov By mimicking the chemical and physical properties of endogenous serotonin (B10506), Serotonin-d4 ensures that any experimental variations affect both the standard and the analyte equally, leading to highly accurate and precise quantification. researchgate.net
This reliability is a cornerstone of high-throughput analysis. By minimizing analytical variability, the need for extensive replicate injections or complex calibration strategies for each analytical batch is reduced. Modern LC-MS/MS methods can achieve chromatographic run times of less than 8 minutes for multiple neurotransmitters, and the use of online solid-phase extraction further automates sample preparation, increasing throughput. nih.govuwa.edu.au The robustness provided by deuterated standards is critical to the success of these streamlined, automated processes. This allows for the efficient analysis of hundreds of samples in a single run, a crucial capability for large-scale preclinical and clinical research.
| Benefit of Serotonin-d4 (hydrochloride) | Impact on High-Throughput Analysis |
| Correction for Matrix Effects | Increases data reliability across large, diverse sample sets, reducing the need for repeated analyses. |
| Compensation for Analyte Loss | Ensures accuracy even with automated, high-speed sample preparation protocols where minor losses can occur. |
| Streamlined Data Processing | Simplifies quantification by providing a consistent reference point, enabling faster data analysis workflows. |
| Facilitation of Multiplexing | Allows for the simultaneous quantification of multiple analytes with their respective labeled standards in a single run. |
Integration of Serotonin-d4 (hydrochloride) Analysis with Multi-Omics Data for Systems Biology
The paradigm of biomedical research is shifting from single-analyte studies to a more holistic, systems-level approach. Multi-omics, the integration of data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, aims to provide a comprehensive understanding of complex diseases. d4-pharma.comnih.gov Metabolomics, which provides a functional readout of the physiological state, is a critical component of this approach, and the accurate quantification of key metabolites like serotonin is paramount. nih.govtandfonline.com
The precision afforded by Serotonin-d4 (hydrochloride) in quantifying serotonin levels is foundational for the meaningful integration of metabolomic data with other omics datasets. acs.org Inaccurate metabolite data can lead to spurious correlations and flawed biological interpretations. For instance, in studies of major depressive disorder, integrating genomic data (from GWAS) with metabolomic profiles that include precise serotonin measurements can help identify novel biomarkers and differentiate disease subtypes based on age of onset. mdpi.com
A compelling example of this integration is in the study of Essential Tremor, a common movement disorder. A recent study combined LC-MS/MS-based proteomics and RNA-Seq analysis in a harmaline-induced tremor mouse model. biorxiv.orgresearchgate.net This multi-omics approach successfully identified the serotonin transporter (SERT) as a key molecule and a promising therapeutic target. biorxiv.orgresearchgate.net While this specific study focused on proteomics, the next logical step is to integrate metabolomic data, where the precise quantification of serotonin and its metabolites using Serotonin-d4 would be essential to fully elucidate the functional consequences of altered SERT expression and build a comprehensive model of the disease's neurochemistry. Such integrated analyses are crucial for moving beyond simple associations to understanding the complex molecular networks that drive neurological and psychiatric disorders. d4-pharma.com
| Omics Layer | Type of Data Generated | Role of Accurate Serotonin Quantification |
| Genomics | DNA sequence variations (e.g., SNPs). | Links genetic predispositions to functional changes in the serotonin pathway. |
| Transcriptomics | mRNA expression levels (e.g., SERT mRNA). | Correlates gene expression with actual neurotransmitter levels in tissues. |
| Proteomics | Protein abundance and modifications. | Connects the quantity of metabolic enzymes and transporters to serotonin concentrations. |
| Metabolomics | Concentrations of small molecules. | Provides the ultimate functional readout of the serotonin system's activity. |
Development of Novel Isotope-Labeled Analogs for Comprehensive Neurochemical Research
While Serotonin-d4 is an excellent internal standard for quantification, the future of neurochemical research lies in understanding the dynamics of neurotransmitter systems—their synthesis, release, and metabolism. This requires more advanced research tools, specifically the development of novel, multi-labeled isotope analogs of serotonin. The strategic incorporation of heavier stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), in addition to deuterium (B1214612) (²H), can transform a simple internal standard into a powerful probe for metabolic flux analysis. nih.gov
This concept is well-established in the broader field of metabolomics, where stable isotope tracing is used to map the flow of atoms through metabolic pathways. nih.govacs.org For example, by administering a ¹³C-labeled precursor of serotonin, such as tryptophan, researchers can trace the synthesis of new serotonin molecules and differentiate them from the pre-existing pool. This allows for the direct measurement of serotonin synthesis and turnover rates in vivo, providing a dynamic view of the serotonergic system that is impossible to achieve with static concentration measurements alone. nih.gov
Future research will likely focus on the synthesis of serotonin analogs with specific isotopic labeling patterns designed to answer particular biological questions. For instance, a molecule labeled with both ¹³C and ¹⁵N could be used to simultaneously trace the fate of both the indole (B1671886) ring and the ethylamine (B1201723) side chain of serotonin through its various metabolic pathways. These next-generation labeled compounds will be invaluable for studying the kinetic effects of new drugs on serotonin metabolism and for understanding how diseases like Parkinson's or Alzheimer's disrupt the fundamental dynamics of neurotransmitter systems. nih.gov
| Isotope Labeling Strategy | Research Application | Potential Insights |
| Deuterium (²H) Labeling (e.g., Serotonin-d4) | Quantitative internal standard. | Accurate measurement of static serotonin concentrations. |
| Carbon-13 (¹³C) Labeling | Metabolic flux analysis tracer. | Measures the rate of de novo serotonin synthesis from labeled precursors. |
| Nitrogen-15 (¹⁵N) Labeling | Metabolic pathway tracing. | Traces the fate of the nitrogen atoms through catabolic pathways. |
| Multi-Isotope Labeling (e.g., ¹³C, ¹⁵N, ²H) | Comprehensive dynamic studies. | Provides a detailed, multi-faceted view of serotonin synthesis, transport, and degradation in a single experiment. |
Unexplored Applications of Serotonin-d4 (hydrochloride) in Specific Preclinical Disease Models
The primary application of Serotonin-d4 (hydrochloride) has been the accurate quantification of serotonin levels in various biological matrices. However, its potential as a research tool in specific preclinical disease models remains largely underexplored. Beyond its role as a simple standard, it can be employed in sophisticated experimental designs to probe the pathophysiology of neurodegenerative and psychiatric disorders. nih.govresearchgate.net
One promising, yet unexplored, application is in "pseudo" pulse-chase experiments within animal models of neurodegeneration, such as those for Alzheimer's or Parkinson's disease. nih.gov In such a design, a small, known amount of Serotonin-d4 could be administered directly to a specific brain region (e.g., via microdialysis or stereotactic injection). By subsequently measuring the decay of the Serotonin-d4 signal and the appearance of its deuterated metabolites over time, researchers could calculate the rate of serotonin clearance and metabolism in that precise location. This would provide invaluable data on whether a disease state, or a potential therapeutic agent, alters the dynamics of serotonin turnover in brain circuits critical to the disease.
Furthermore, Serotonin-d4 could be used to validate novel therapeutic strategies. For instance, if a new drug is designed to enhance the stability or reduce the enzymatic degradation of serotonin, its efficacy could be tested directly. A preclinical model could be treated with the drug, and the clearance rate of exogenously applied Serotonin-d4 could be compared to that in untreated control animals. A slower clearance rate in the treated group would provide direct evidence of the drug's intended mechanism of action. This approach offers a more dynamic and mechanistically informative endpoint than simply measuring static changes in endogenous serotonin levels.
| Preclinical Disease Model | Potential Unexplored Application of Serotonin-d4 | Scientific Question Addressed |
| Alzheimer's Disease (e.g., 5xFAD mouse) | Regional microinfusion and clearance tracking. | Does amyloid pathology alter serotonin turnover rates in the hippocampus? |
| Parkinson's Disease (e.g., 6-OHDA rat) | Assessing metabolic changes post-dopaminergic lesion. | How does the loss of dopamine (B1211576) neurons affect the metabolic stability of serotonin in the basal ganglia? |
| Depression (e.g., Chronic Unpredictable Stress) | Validating novel antidepressant mechanisms. | Does a new therapeutic agent reduce the metabolic clearance rate of serotonin in the prefrontal cortex? |
| Essential Tremor (e.g., Harmaline-induced) | Probing serotonin dynamics in the cerebellum. | Is the rate of serotonin clearance altered in the cerebellum, and can it be modulated by SERT inhibitors? |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Serotonin-d4 (hydrochloride) in biological matrices?
- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Serotonin-d4 is commonly used as an internal standard (IS) to correct for matrix effects and instrument variability. Isotope dilution with deuterated analogs like serotonin-d4 minimizes quantification errors caused by ion suppression or enhancement .
- Experimental Design : Include validation steps for linearity, precision, accuracy, and limit of detection (LOD) per regulatory guidelines. For example, in plasma metabolomics, samples are thawed at 4°C, spiked with serotonin-d4, and extracted using 96-well plates to ensure batch consistency .
Q. How does Serotonin-d4 (hydrochloride) improve the reliability of serotonin transporter (SERT) studies?
- Methodology : Serotonin-d4 serves as a stable isotopic tracer to distinguish endogenous serotonin from exogenous sources in uptake assays. This is critical for studying SERT polymorphisms (e.g., 5-HTTLPR) linked to anxiety-related traits. The deuterated form allows precise measurement of 5-HT uptake kinetics in lymphoblasts or transfected cell lines, reducing confounding variables .
- Data Interpretation : Normalize uptake rates to serotonin-d4 recovery rates to account for technical variability. Report inherited variance contributions (e.g., 7–9% for anxiety traits) with confidence intervals .
Q. What quality control measures are essential when using Serotonin-d4 (hydrochloride) as a reference standard?
- Methodology : Validate purity (>98%) via HPLC with UV/Vis or mass detection. Cross-check against non-deuterated serotonin hydrochloride (CAS 153-98-0) to confirm isotopic integrity. Use chromatograms with baseline separation to rule out co-eluting impurities (e.g., serotonin β-D-glucuronide or sulfate conjugates) .
- Documentation : Follow pharmacopeial guidelines (e.g., USP 32) for assay preparations, including peak response ratios between standard and test samples .
Advanced Research Questions
Q. How can isotopic interference be minimized when Serotonin-d4 (hydrochloride) is used in multiplexed metabolomic assays?
- Methodology : Optimize mass spectrometer settings to resolve serotonin-d4 (m/z +4) from endogenous metabolites with similar mass shifts (e.g., tyrosine-d4 or kynurenic acid-d5). Use high-resolution MS (HRMS) or differential mobility separation (DMS) to enhance specificity .
- Data Contradiction Analysis : If signal overlap occurs, re-analyze samples with adjusted collision energies or validate findings using orthogonal methods (e.g., immunoassays) .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for deuterated serotonin analogs?
- Methodology : Conduct parallel studies comparing Serotonin-d4 stability under physiological conditions (e.g., pH, enzymatic degradation). Use compartmental modeling to reconcile in vitro half-life data with in vivo clearance rates.
- Critical Discussion : Address limitations such as isotopic exchange in acidic environments or tissue-specific metabolism. Propose follow-up studies using advanced imaging (e.g., PET with 11C-labeled analogs) to validate distribution patterns .
Q. How should researchers design cross-species studies to account for interspecific differences in Serotonin-d4 metabolism?
- Methodology : Perform pilot studies in model organisms (e.g., rodents, primates) to identify species-specific glucuronidation or sulfation pathways. Compare kinetic parameters (e.g., Vmax, Km) across species using Michaelis-Menten plots.
- Statistical Rigor : Apply mixed-effects models to account for genetic and environmental variability. Reference interspecies homology in SERT genes to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
